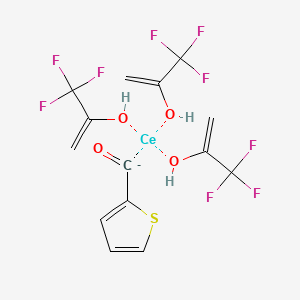
Cerium(IV) thenoyltrifluoroacetonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(IV) thenoyltrifluoroacetonate is a coordination compound with the molecular formula C14H9CeF9O4S. It is a complex of cerium in its +4 oxidation state with thenoyltrifluoroacetone, a β-diketone ligand. This compound is known for its unique properties and applications in various fields, including catalysis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cerium(IV) thenoyltrifluoroacetonate can be synthesized through a reaction between cerium(IV) salts and thenoyltrifluoroacetone in an appropriate solvent. One common method involves dissolving cerium(IV) ammonium nitrate in a solvent like ethanol, followed by the addition of thenoyltrifluoroacetone. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Cerium(IV) thenoyltrifluoroacetonate undergoes various chemical reactions, including:
Oxidation: Cerium(IV) is a strong oxidizing agent and can participate in redox reactions.
Substitution: The ligand can be substituted with other β-diketones or similar ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like oxalic acid and other β-diketones for substitution reactions. Typical conditions involve solvents like ethanol or acetonitrile and controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(III) complexes, while substitution reactions can produce new cerium(IV) complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Cerium(IV) thenoyltrifluoroacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: The compound has been studied for its potential antibacterial properties, particularly in disrupting biofilms.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its redox properties.
Industry: It is used in the production of advanced materials, including metal-organic frameworks and nanomaterials.
Wirkmechanismus
The mechanism of action of cerium(IV) thenoyltrifluoroacetonate involves its ability to undergo redox reactions. Cerium(IV) can accept electrons, making it a potent oxidizing agent. This property is utilized in various catalytic processes where cerium(IV) facilitates the oxidation of substrates. The molecular targets and pathways involved include interactions with organic molecules and the formation of intermediate complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cerium(IV) oxide: Another cerium(IV) compound with strong oxidizing properties, commonly used in catalysis and materials science.
Cerium(IV) ammonium nitrate: A widely used oxidizing agent in organic synthesis.
Cerium(IV) sulfate: Used in volumetric analysis and as a standard reagent in cerimetric titrations.
Uniqueness
Cerium(IV) thenoyltrifluoroacetonate is unique due to its specific ligand, thenoyltrifluoroacetone, which imparts distinct properties to the complex. This ligand enhances the solubility and stability of the compound, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H12CeF9O4S- |
|---|---|
Molekulargewicht |
587.41 g/mol |
IUPAC-Name |
cerium;thiophen-2-ylmethanone;3,3,3-trifluoroprop-1-en-2-ol |
InChI |
InChI=1S/C5H3OS.3C3H3F3O.Ce/c6-4-5-2-1-3-7-5;3*1-2(7)3(4,5)6;/h1-3H;3*7H,1H2;/q-1;;;; |
InChI-Schlüssel |
GPZVCDFKKIMFOI-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(F)(F)F)O.C=C(C(F)(F)F)O.C=C(C(F)(F)F)O.C1=CSC(=C1)[C-]=O.[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


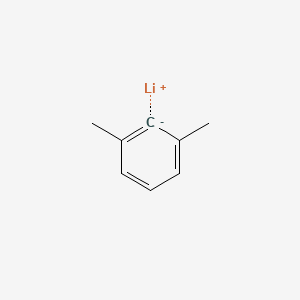

![[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B15290038.png)
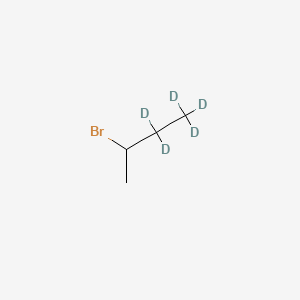
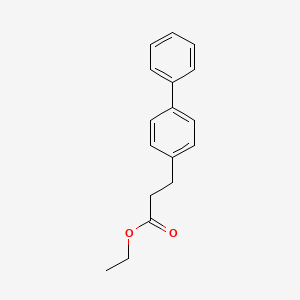
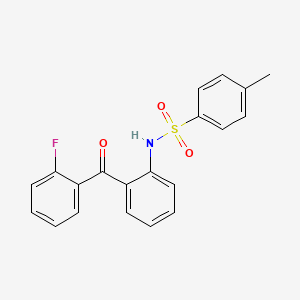
![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)

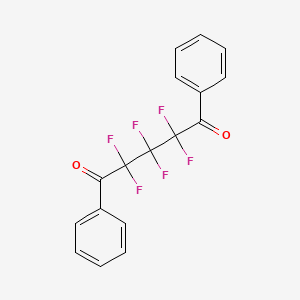


![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
